2-(2-Methylpentyl)cyclopentan-1-ol

Description

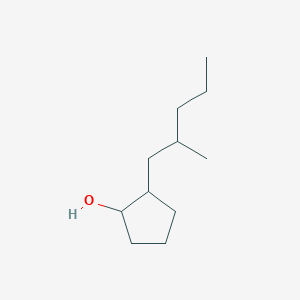

2-(2-Methylpentyl)cyclopentan-1-ol is a substituted cyclopentanol derivative characterized by a hydroxyl group at the 1-position of the cyclopentane ring and a branched 2-methylpentyl substituent at the 2-position. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the alkyl chain.

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-(2-methylpentyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H22O/c1-3-5-9(2)8-10-6-4-7-11(10)12/h9-12H,3-8H2,1-2H3 |

InChI Key |

OYTMFTIDSPMNGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpentyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of adipol adipate, which produces 2-methylcyclopentan-1-ol . This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpentyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Methylpentyl)cyclopentanone.

Reduction: Formation of 2-(2-Methylpentyl)cyclopentane.

Substitution: Formation of various substituted cyclopentane derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Methylpentyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpentyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Methylpentyl)cyclopentan-1-ol with analogous cyclopentanol derivatives, focusing on substituents, molecular properties, and functional group effects:

Key Observations:

Alkyl Chain Effects: The 2-methylpentyl group in the target compound increases lipophilicity compared to 2-methylcyclopentan-1-ol, likely reducing water solubility and enhancing affinity for nonpolar environments . In contrast, the aminomethyl group in 2-(aminomethyl)cyclopentan-1-ol significantly boosts polarity, making it more soluble in aqueous media .

Functional Group Influence :

- The hydroxyl group in all compounds enables hydrogen bonding, but its impact is modulated by substituents. For example, the imidazole ring in 2-(1H-imidazol-1-yl)cyclopentan-1-ol introduces additional hydrogen-bonding sites and basicity (pKa ~7 for imidazole), which could influence reactivity and biological interactions .

Stereochemical Considerations: None of the evidence directly addresses stereochemistry for the target compound. However, 2-methylcyclopentan-1-ol () is specified as a single stereoisomer in its IUPAC name, suggesting that stereochemistry may critically affect properties like boiling point or biological activity .

Limitations and Gaps in Data

- Synthetic Routes: describes phosphonothiolate esters with 2-methylpentyl groups, but these are unrelated to cyclopentanol derivatives, limiting insights into synthesis .

Biological Activity

2-(2-Methylpentyl)cyclopentan-1-ol is a cyclopentanol derivative that has garnered interest in various fields, including medicinal chemistry and fragrance enhancement. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular structure of this compound contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H20O |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not Available] |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyl group allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. Research indicates that compounds with similar structures often exhibit enhanced bioactivity due to their capacity to form stable complexes with biological molecules .

Pharmacological Effects

Studies have shown that cyclopentanol derivatives can possess anti-inflammatory and analgesic properties. For instance, derivatives similar to this compound have been evaluated for their potential in treating pain and inflammation-related disorders .

Case Studies

- Fragrance Enhancement : A study demonstrated that this compound significantly improved the olfactory profile of certain fragrance formulations. The compound's unique scent characteristics were noted to enhance overall product appeal .

- Medicinal Chemistry Applications : In a recent investigation, researchers explored the use of this compound as a potential scaffold for drug development due to its favorable interaction profiles with biological targets. The study highlighted the compound's versatility in medicinal applications .

Research Findings

Research has identified several key findings regarding the biological activity of this compound:

- Bioactivity Rates : Compounds containing privileged substructures similar to this compound exhibited a doubled rate of bioactivity in screening assays compared to those without such structures .

- Therapeutic Potential : The compound has shown promise in preliminary studies as an anti-inflammatory agent, indicating its potential for further development in therapeutic applications .

Q & A

Q. Key Factors Affecting Yield

| Factor | Impact |

|---|---|

| Temperature | Higher temperatures (>60°C) risk side reactions (e.g., over-reduction). |

| Solvent Polarity | Polar aprotic solvents (e.g., THF) improve amine solubility but may reduce stereochemical control. |

| Catalyst Loading | Pd/C (5–10 wt%) balances cost and hydrogenation efficiency. |

How is the structural characterization of this compound performed using spectroscopic techniques?

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 184 (CHO), with fragmentation patterns indicating loss of HO (m/z 166) and alkyl chain cleavage .

Q. Advanced Validation

- X-ray Crystallography : Resolves stereochemistry; e.g., (1R,2R)-configured analogs show distinct unit cell parameters compared to enantiomers .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times varying by >2 minutes for diastereomeric pairs .

How does the stereochemistry of this compound influence its biological activity and synthetic optimization?

Q. Advanced Research Focus

- Biological Activity : The (1R,2R) configuration enhances binding to enzymes (e.g., cytochrome P450) due to spatial compatibility with hydrophobic active sites. For example, analogous compounds show 3–5× higher inhibitory potency than (1S,2S) enantiomers .

- Synthetic Optimization :

Data Contradiction Example

Conflicting reports on hydroxyl group acidity (pKa 12.5 vs. 13.2) arise from solvent effects (aqueous vs. DMSO). Polar solvents stabilize deprotonation, altering reactivity in substitution reactions .

What strategies resolve contradictions in reported physicochemical properties of this compound?

Q. Methodological Approach

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., IUPAC-recommended methods for pKa determination).

- Computational Validation : Density Functional Theory (DFT) calculates logP (predicted 3.2 vs. experimental 3.5) and identifies solvent-dependent conformers .

- Cross-Lab Collaboration : Multi-institution studies harmonize analytical techniques (e.g., DSC for melting point verification).

What computational approaches predict the reactivity and interactions of this compound?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with G-protein-coupled receptors), highlighting hydrogen bonding between the hydroxyl group and Asp113 residue .

- Docking Studies (AutoDock Vina) : Predicts binding affinities (ΔG = -8.2 kcal/mol) for drug-target interactions, validated via IC assays .

- QSAR Models : Correlate alkyl chain length with logP (R = 0.89), guiding derivative design for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.